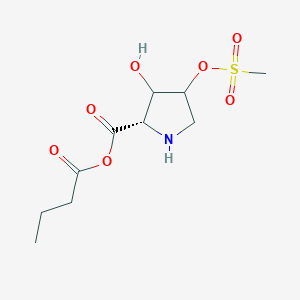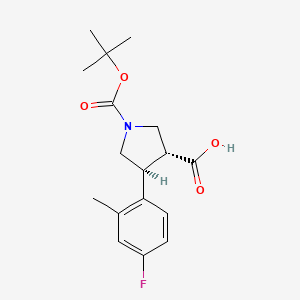
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a pyrrolidine ring, a tert-butoxycarbonyl group, and a fluoro-methylphenyl substituent. These features contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Fluoro-Methylphenyl Group: The fluoro-methylphenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide are typical for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-methylphenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-bromo-2-methylphenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-iodo-2-methylphenyl)pyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluoro group, in particular, can significantly influence its reactivity and interactions with biological targets compared to its chloro, bromo, and iodo analogs.
Propiedades
Fórmula molecular |
C17H22FNO4 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
(3R,4S)-4-(4-fluoro-2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H22FNO4/c1-10-7-11(18)5-6-12(10)13-8-19(9-14(13)15(20)21)16(22)23-17(2,3)4/h5-7,13-14H,8-9H2,1-4H3,(H,20,21)/t13-,14+/m1/s1 |
Clave InChI |
JJJHUMSPJPABTH-KGLIPLIRSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)F)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



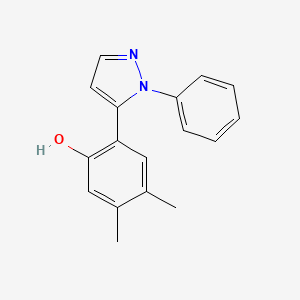
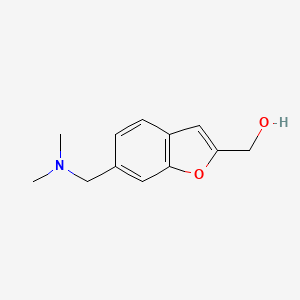
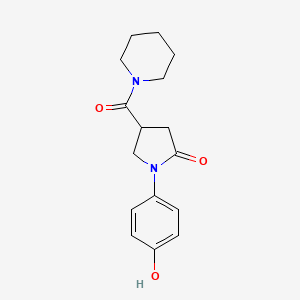
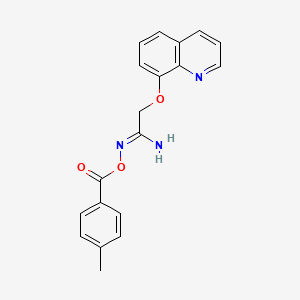
![2,2'-(3,3',4,4'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12881252.png)
